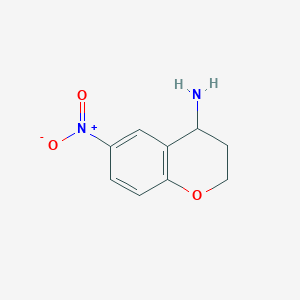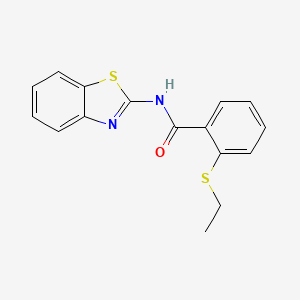
2-bromo-6-(trifluoromethoxy)-4-(trifluoromethyl)quinoline-3-carboxylic Acid
描述
2-bromo-6-(trifluoromethoxy)-4-(trifluoromethyl)quinoline-3-carboxylic Acid is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-(trifluoromethoxy)-4-(trifluoromethyl)quinoline-3-carboxylic Acid typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom at the 2-position of the quinoline ring.
Trifluoromethylation: Addition of trifluoromethyl groups at the 4-position.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group at the 6-position.
Carboxylation: Formation of the carboxylic acid group at the 3-position.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups.
Reduction: Reduction reactions could be used to modify the quinoline ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
Biologically, quinoline derivatives are often explored for their antimicrobial, antiviral, and anticancer properties. This specific compound might be investigated for similar activities.
Medicine
In medicine, it could be studied for its potential therapeutic effects, possibly as a drug candidate for treating various diseases.
Industry
Industrially, it might find applications in the development of agrochemicals, dyes, or other specialty chemicals.
作用机制
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, or DNA, affecting cellular processes and pathways.
相似化合物的比较
Similar Compounds
2-bromoquinoline-3-carboxylic Acid: Lacks the trifluoromethoxy and trifluoromethyl groups.
6-(trifluoromethoxy)quinoline-3-carboxylic Acid: Lacks the bromine and trifluoromethyl groups.
4-(trifluoromethyl)quinoline-3-carboxylic Acid: Lacks the bromine and trifluoromethoxy groups.
Uniqueness
The presence of both trifluoromethoxy and trifluoromethyl groups, along with the bromine atom, makes 2-bromo-6-(trifluoromethoxy)-4-(trifluoromethyl)quinoline-3-carboxylic Acid unique. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
属性
IUPAC Name |
2-bromo-6-(trifluoromethoxy)-4-(trifluoromethyl)quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4BrF6NO3/c13-9-7(10(21)22)8(11(14,15)16)5-3-4(23-12(17,18)19)1-2-6(5)20-9/h1-3H,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVRFUSRVTYCQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=C(C(=N2)Br)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4BrF6NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-Bromophenyl)methyl]butanoic acid](/img/structure/B3277561.png)









![Propanoic acid, 3-[(3-hydroxypropyl)dithio]-](/img/structure/B3277656.png)



